molecular formula C8H7IN2 B1439417 4-iodo-1-methyl-1H-indazole CAS No. 935661-15-7

4-iodo-1-methyl-1H-indazole

Cat. No.: B1439417
CAS No.: 935661-15-7
M. Wt: 258.06 g/mol
InChI Key: UAOIHDMXVVPOAZ-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the 4th position and a methyl group at the 1st position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

4-Iodo-1-methyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, altering the downstream signaling cascades and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, thereby reducing cell viability and proliferation. This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions. This compound also interacts with DNA and RNA, influencing gene expression and protein synthesis . Additionally, this compound can modulate the activity of transcription factors, which are proteins that regulate the transcription of genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of this compound can influence its long-term efficacy and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and reduce inflammation without causing significant toxicity. At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at very high doses, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of the compound. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution to specific cellular compartments . The localization and accumulation of this compound can influence its biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . Post-translational modifications and targeting signals can direct this compound to these compartments, enhancing its specificity and potency.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-methyl-1H-indazole typically involves the iodination of 1-methyl-1H-indazole. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products include 4-amino-1-methyl-1H-indazole, 4-thio-1-methyl-1H-indazole, and 4-alkoxy-1-methyl-1H-indazole.

    Oxidation Reactions: Products include this compound-3-carboxylic acid and this compound-3-aldehyde.

    Reduction Reactions: Products include 4-iodo-1-methyl-1,2-dihydro-1H-indazole.

Scientific Research Applications

4-Iodo-1-methyl-1H-indazole has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various cancers and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

    1-Methyl-1H-indazole: Lacks the iodine atom, making it less reactive in substitution reactions.

    4-Bromo-1-methyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.

    4-Chloro-1-methyl-1H-indazole: Contains a chlorine atom, which is less bulky and less reactive compared to iodine.

Uniqueness: 4-Iodo-1-methyl-1H-indazole is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities. The iodine atom’s size and electron-withdrawing properties can influence the compound’s interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

IUPAC Name

4-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOIHDMXVVPOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670434
Record name 4-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935661-15-7
Record name 4-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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